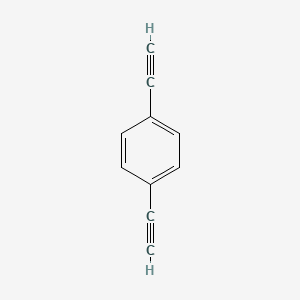
1,4-ジエチニルベンゼン
概要
説明
1,4-Diethynylbenzene is an organic compound with the chemical formula C₁₀H₆. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups (−C≡CH). This compound is known for its unique structural properties and is used in various scientific and industrial applications. It appears as a colorless solid and has a molecular weight of 126.15 g/mol .
科学的研究の応用
1,4-Diethynylbenzene has several scientific research applications:
Advanced Sensor Development: It is used to create sensitive and selective copper(II) sensors on carbon fiber microelectrodes, enhancing the performance of electrochemical sensors for environmental monitoring and industrial processes.
High-Performance OLED Materials: It is used in the synthesis of highly phosphorescent dimers of platinum-gold complexes, contributing to the development of efficient and durable organic light-emitting diodes (OLEDs).
Mixed-Valence Metal Complexes:
作用機序
Target of Action
1,4-Diethynylbenzene is primarily used in the field of materials science and energy production
Mode of Action
The mode of action of 1,4-Diethynylbenzene is primarily physical rather than biological. It has a high adiabatic combustion temperature and a very high heat of combustion in oxygen . This makes it useful as a dispersing agent of solid fuel .
Result of Action
The primary result of the action of 1,4-Diethynylbenzene is the release of energy. It has a high heat of combustion, which means it releases a large amount of energy when it is burned . This makes it useful in applications that require the release of energy, such as fuel dispersion .
Action Environment
The action of 1,4-Diethynylbenzene can be influenced by environmental factors such as temperature and pressure. For example, it has a high adiabatic combustion temperature, which means it can withstand high temperatures . Its combustion is also affected by the presence of oxygen .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethynylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-diethenylbenzene in chloroform to produce 1,4-di(1,2-dibromoethyl)benzene. This intermediate is then treated with potassium tert-butoxide in tert-butanol to yield 1,4-diethynylbenzene .
Industrial Production Methods
Industrial production methods for 1,4-diethynylbenzene typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,4-Diethynylbenzene undergoes various chemical reactions, including:
Hydrogenation: This reaction converts 1,4-diethynylbenzene to 1,4-diethenylbenzene using hydrogen gas in the presence of a catalyst.
Polymerization: On a copper surface (Cu(111)), 1,4-diethynylbenzene can undergo polymerization to form disordered covalent networks.
Condensation: In the presence of cuprous chloride, ammonium chloride, and oxygen, 1,4-diethynylbenzene can condense to form oligomers.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium or nickel).
Polymerization: Copper surface (Cu(111)) and thermal activation.
Condensation: Cuprous chloride, ammonium chloride, and oxygen.
Major Products Formed
Hydrogenation: 1,4-Diethenylbenzene.
Polymerization: Disordered covalent networks.
Condensation: Oligomers.
類似化合物との比較
1,4-Diethynylbenzene can be compared with other similar compounds, such as:
1,4-Diethenylbenzene: Similar structure but with ethene groups instead of ethynyl groups.
1,3,5-Triethynylbenzene: Contains three ethynyl groups attached to a benzene ring.
1,4-Bis(ethynyl)benzene: Another name for 1,4-diethynylbenzene.
These compounds share similar structural features but differ in the number and position of ethynyl groups, which can affect their reactivity and applications .
特性
IUPAC Name |
1,4-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGANVFCMOJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26713-43-9 | |
| Record name | Benzene, 1,4-diethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40918397 | |
| Record name | 1,4-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-14-8, 30700-96-0 | |
| Record name | 1,4-Diethynylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-diethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, diethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, diethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-diethynylbenzene?
A1: 1,4-Diethynylbenzene has the molecular formula C10H6 and a molecular weight of 126.15 g/mol.
Q2: What are the key spectroscopic characteristics of 1,4-diethynylbenzene?
A2: 1,4-Diethynylbenzene exhibits characteristic spectroscopic features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:
Q3: What is the thermal stability of 1,4-diethynylbenzene?
A3: 1,4-Diethynylbenzene exhibits good thermal stability, with a decomposition temperature above 450°C. []
Q4: Can 1,4-diethynylbenzene be polymerized?
A5: Yes, 1,4-diethynylbenzene is a valuable monomer for polymerization reactions. It can undergo both oxidative polymerization and addition polymerization. [, , ] For example, the oxidative polymerization of 1,4-diethynylbenzene within the channels of Cu-functionalized mesoporous MCM-41 silica catalyst produces a conducting polymer. []
Q5: What are the advantages of using 1,4-diethynylbenzene in polymerization reactions?
A5: 1,4-diethynylbenzene offers several advantages as a monomer:
Q6: How is 1,4-diethynylbenzene used in the synthesis of conjugated polymers?
A7: 1,4-Diethynylbenzene serves as a key monomer in the synthesis of conjugated polymers through various polymerization techniques. [, , , , , , , , ] For instance, Nickel(0)-catalyzed cycloaddition copolymerization of 1,4-diethynylbenzene with isocyanates leads to the formation of poly(2-pyridone)s. [] Furthermore, polymers containing aromatic rings and selenium in the backbone were synthesized via the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene. [, ]
Q7: Have computational methods been used to study 1,4-diethynylbenzene and its derivatives?
A8: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Mechanics, are valuable tools for studying the properties and reactivity of 1,4-diethynylbenzene and its derivatives. [, , , ] These methods provide insights into electronic structures, reaction mechanisms, and intermolecular interactions. For example, DFT calculations revealed that in diruthenium half-sandwich complexes bridged by 1,4-diethynylbenzene, there is limited bridge-mediated electronic interaction between the electron-rich and electron-poor fragments. []
Q8: How do structural modifications of 1,4-diethynylbenzene impact the properties of its derivatives and polymers?
A8: Structural modifications of 1,4-diethynylbenzene, particularly the introduction of substituents on the aromatic ring, significantly influence the properties of the resulting derivatives and polymers:
Q9: What factors can affect the stability of 1,4-diethynylbenzene and its derivatives?
A9: The stability of 1,4-diethynylbenzene and its derivatives can be influenced by:
Q10: What are some potential applications of 1,4-diethynylbenzene and its derivatives?
A10: 1,4-Diethynylbenzene and its derivatives hold promise for various applications:
- Organic Electronics: Conjugated polymers derived from 1,4-diethynylbenzene are explored as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). [, ]
- Sensors: The sensitivity of the electronic properties of 1,4-diethynylbenzene derivatives to their chemical environment makes them attractive for sensing applications. []
- Porous Materials: 1,4-Diethynylbenzene is employed as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and catalysis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

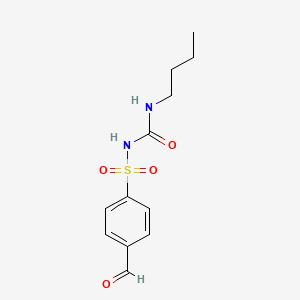
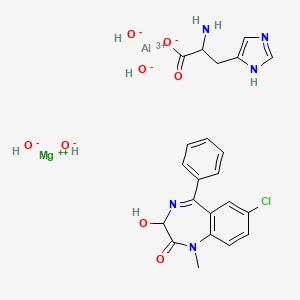

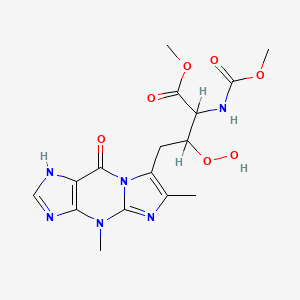
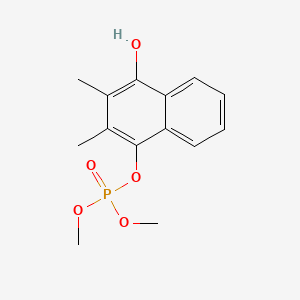
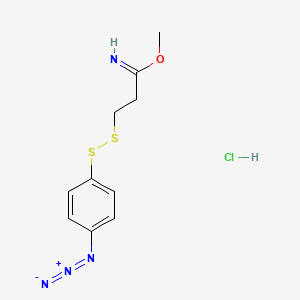
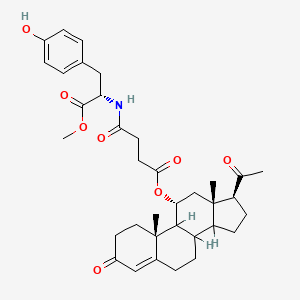
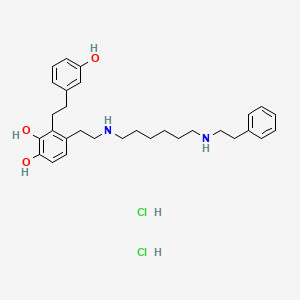
![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)
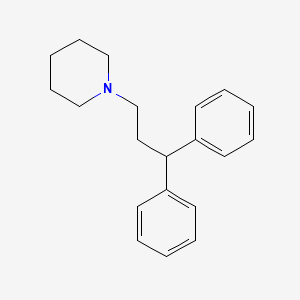
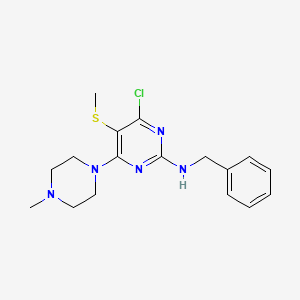
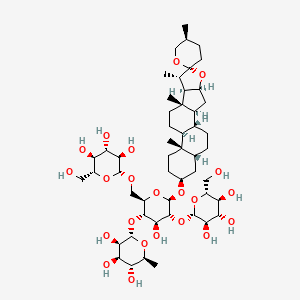
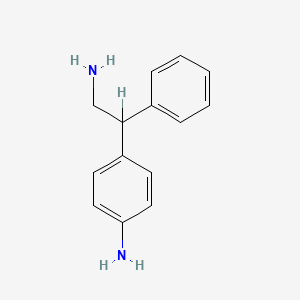
![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)
